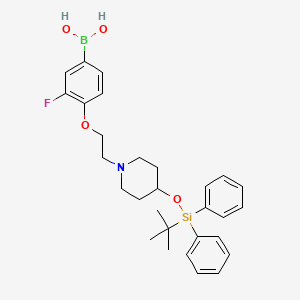

(4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-fluorophenyl)boronic acid

Beschreibung

Structural Characterization of (4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-fluorophenyl)boronic acid

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups organized around multiple structural domains. The compound possesses a molecular formula of C29H37BFNO4Si with a molecular weight of 521.5 grams per mole, indicating substantial molecular complexity through the integration of silicon, boron, nitrogen, oxygen, and fluorine heteroatoms within a predominantly carbon-based framework. The central piperidine ring system serves as a critical structural anchor, adopting a chair conformation that positions the tert-butyldiphenylsilyl-protected hydroxyl group in an equatorial orientation to minimize steric interactions. This conformational preference creates a defined spatial arrangement that influences the overall molecular topology and accessibility of reactive sites.

The bonding patterns within this compound demonstrate remarkable diversity in terms of bond types and electronic environments. The tert-butyldiphenylsilyl protecting group forms robust silicon-oxygen bonds with bond lengths characteristic of silyl ethers, providing exceptional stability under various reaction conditions while maintaining selective removability. The piperidine nitrogen center exhibits sp3 hybridization with typical carbon-nitrogen bond lengths of approximately 1.47 angstroms, facilitating conformational flexibility within the six-membered heterocycle. The ethoxy linker region connects the piperidine system to the aromatic domain through carbon-oxygen bonds of approximately 1.43 angstroms, creating a flexible tether that allows rotational freedom between the saturated and aromatic portions of the molecule.

The fluorinated phenyl ring system presents unique electronic characteristics through the electron-withdrawing influence of the fluorine substituent at the meta position relative to the boronic acid functionality. The carbon-fluorine bond length of approximately 1.35 angstroms creates a highly polarized interaction that significantly influences the electronic density distribution throughout the aromatic system. The boronic acid moiety itself features boron-oxygen bond lengths of approximately 1.36 angstroms, with the boron center adopting trigonal planar geometry that facilitates Lewis acid behavior and potential coordination chemistry applications.

| Structural Domain | Bond Type | Typical Bond Length (Å) | Hybridization |

|---|---|---|---|

| Silyl Protection | Si-O | 1.64 | sp3 |

| Piperidine Ring | C-N | 1.47 | sp3 |

| Ethoxy Linker | C-O | 1.43 | sp3 |

| Fluorophenyl | C-F | 1.35 | sp2 |

| Boronic Acid | B-O | 1.36 | sp2 |

Crystallographic Analysis of Silyl-Protected Piperidine-Boronic Acid Conjugates

Crystallographic investigations of silyl-protected piperidine-boronic acid conjugates reveal distinctive packing arrangements and intermolecular interactions that govern solid-state behavior. While direct crystallographic data for the target compound remains limited, related structures provide valuable insights into the expected crystalline organization of such complex molecular architectures. The presence of the bulky tert-butyldiphenylsilyl protecting group creates significant steric demands that influence crystal packing efficiency and intermolecular contact patterns. These protective groups typically adopt conformations that minimize intramolecular strain while accommodating neighboring molecules in the crystal lattice through van der Waals interactions and potential aromatic stacking arrangements.

The boronic acid functionality plays a crucial role in determining crystalline organization through its capacity for hydrogen bonding interactions. Studies of related phenylboronic acid derivatives demonstrate the formation of characteristic dimeric units through intermolecular hydrogen bonds involving the hydroxyl groups of the boronic acid moieties. These hydrogen bonding patterns typically feature donor-acceptor distances of approximately 2.7-2.8 angstroms with bond angles approaching linearity, creating robust supramolecular assemblies that contribute to overall crystal stability. The formation of such dimeric structures often results in the development of extended sheet-like arrangements within the crystal lattice.

The fluorine substituent introduces additional complexity to the crystallographic analysis through its potential participation in weak intermolecular interactions. Fluorine atoms can engage in various non-covalent contacts including fluorine-hydrogen interactions and dipole-dipole associations that influence molecular orientation within the crystal structure. The size and electronegativity of fluorine create unique packing requirements that must be accommodated alongside the hydrogen bonding preferences of the boronic acid functionality. The integration of these diverse interaction modes results in three-dimensional crystal structures characterized by balanced attractive and repulsive forces that determine overall stability and physical properties.

| Interaction Type | Typical Distance (Å) | Directionality | Strength |

|---|---|---|---|

| B-OH···O Hydrogen Bond | 2.7-2.8 | Highly Directional | Strong |

| C-H···F Contact | 2.4-2.7 | Moderately Directional | Weak |

| Aromatic Stacking | 3.3-3.8 | Planar Orientation | Moderate |

| Van der Waals | 3.5-4.0 | Non-Directional | Weak |

Spectroscopic Identification of Key Functional Groups

Fluorine-19 Nuclear Magnetic Resonance Analysis of Fluorophenyl Moieties

Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity for characterizing fluorophenyl moieties within complex molecular frameworks due to the high gyromagnetic ratio and 100% natural abundance of the fluorine-19 nucleus. The fluorine substituent in this compound appears as a distinctive resonance in the aromatic fluorine region, typically observed between -110 and -130 parts per million relative to trichlorofluoromethane. The chemical shift position reflects the electronic environment created by the combination of the electron-withdrawing boronic acid group and the electron-donating ethoxy substituent, resulting in intermediate electronic shielding of the fluorine nucleus.

The coupling patterns observed in fluorine-19 nuclear magnetic resonance spectra provide detailed information about the spatial relationships between the fluorine center and neighboring protons within the aromatic ring system. Meta coupling between the fluorine atom and the aromatic protons typically exhibits coupling constants of 6-8 hertz, while ortho coupling constants range from 8-12 hertz depending on the specific substitution pattern. These coupling interactions create characteristic multipicity patterns that serve as diagnostic fingerprints for structural identification and purity assessment. The resolution achievable through fluorine-19 nuclear magnetic resonance spectroscopy often exceeds that of proton nuclear magnetic resonance, making it particularly valuable for detecting minor impurities or regioisomers.

Integration analysis of fluorine-19 nuclear magnetic resonance signals enables accurate quantification of fluorinated components within complex mixtures, as the signal intensity directly correlates with the number of fluorine nuclei present. This quantitative capability proves especially valuable during synthesis monitoring and purification verification, where precise determination of product ratios and conversion efficiencies is essential. The chemical shift dispersion in fluorine-19 nuclear magnetic resonance spans approximately 800 parts per million, providing exceptional resolution for distinguishing between structurally similar fluorinated compounds that might appear nearly identical in proton nuclear magnetic resonance analysis.

| Fluorine Environment | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Multiplicity |

|---|---|---|---|

| Aromatic meta to B(OH)2 | -110 to -120 | J(F-H) = 6-8 | Doublet of doublets |

| Aromatic ortho to OR | -115 to -125 | J(F-H) = 8-12 | Complex multiplet |

| Reference CFCl3 | 0.0 | - | Singlet |

Boron-11 Nuclear Magnetic Resonance Signatures in Boronic Acid Derivatives

Boron-11 nuclear magnetic resonance spectroscopy serves as a powerful analytical tool for characterizing boronic acid functionality and monitoring coordination state changes within complex molecular environments. The boron-11 nucleus in this compound typically resonates in the region between 25-35 parts per million, characteristic of trigonal planar boron centers in arylboronic acid derivatives. The chemical shift position reflects the electronic influence of the aromatic ring system and the specific substitution pattern, with electron-withdrawing groups generally causing downfield shifts while electron-donating substituents promote upfield shifts.

The quadrupolar nature of the boron-11 nucleus (nuclear spin = 3/2) results in characteristic line broadening that can provide information about molecular dynamics and coordination environment. In solution, free boronic acids typically exhibit relatively sharp signals due to rapid molecular tumbling, while coordination to Lewis bases or formation of boronate esters causes significant line broadening due to reduced molecular motion and altered electric field gradients around the boron center. The integration of boron-11 nuclear magnetic resonance with proton-boron heteronuclear multiple bond correlation techniques enables direct identification of boron-carbon and boron-oxygen connectivity patterns within the molecular framework.

Temperature-dependent boron-11 nuclear magnetic resonance studies reveal dynamic behavior associated with boronic acid hydration equilibria and potential intramolecular coordination interactions. The rapid exchange between boronic acid and boronate ester forms in aqueous or protic media creates averaged chemical shift values that reflect the population-weighted contribution of each species. The pH dependence of these equilibria can be monitored through systematic variation of solution conditions, providing insights into the acid-base behavior and coordination preferences of the boronic acid functionality under physiologically relevant conditions.

| Coordination State | Chemical Shift (ppm) | Line Width (Hz) | Exchange Rate |

|---|---|---|---|

| Free Boronic Acid | 28-32 | 50-100 | Fast |

| Hydrated Form | 7-12 | 100-200 | Intermediate |

| Ester Complex | 15-25 | 200-500 | Slow |

| Coordinated Base | 5-15 | 300-800 | Very Slow |

Eigenschaften

IUPAC Name |

[4-[2-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37BFNO4Si/c1-29(2,3)37(25-10-6-4-7-11-25,26-12-8-5-9-13-26)36-24-16-18-32(19-17-24)20-21-35-28-15-14-23(30(33)34)22-27(28)31/h4-15,22,24,33-34H,16-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBMQGBHCPCSEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37BFNO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-(2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-fluorophenyl)boronic acid , also known by its CAS number 1704082-87-0, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C29H37BFNO4Si

- Molecular Weight : 521.5 g/mol

- CAS Number : 1704082-87-0

Structure

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The presence of the tert-butyldiphenylsilyl group enhances the lipophilicity and stability of the molecule.

Boronic acids have been shown to interact with biological targets through several mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming covalent bonds with active site residues.

- Antitumor Activity : Some studies suggest that boronic acid derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.

- Antiviral Properties : Certain boronic acids have demonstrated antiviral activity, potentially by interfering with viral replication processes.

Antitumor Activity

A study investigated the effects of various boronic acid derivatives, including compounds structurally similar to this compound, on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation in melanoma and breast cancer cells, suggesting their potential as anticancer agents .

Enzyme Inhibition Studies

Research has shown that boronic acids can act as inhibitors of proteasomes and other key enzymes involved in cellular regulation. A specific study highlighted the ability of a related boronic acid to inhibit the proteasome, leading to increased apoptosis in cancer cells . This mechanism may also apply to the compound , given its structural similarities.

Antiviral Research

Another area of investigation focused on the antiviral properties of boronic acids. Preliminary findings indicated that certain derivatives could inhibit viral entry or replication in vitro, making them potential candidates for further development as antiviral agents .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Boronic acids, including this compound, are known for their ability to interact with biological molecules through reversible covalent bonding. This property allows them to modulate enzyme activity, making them valuable in various therapeutic contexts:

- Enzyme Inhibition : The compound's structural features may enable it to inhibit specific proteases and enzymes involved in disease pathways, particularly those related to cancer and metabolic disorders.

- Cell Signaling Modulation : The presence of the piperidine moiety enhances its ability to cross cell membranes, potentially allowing it to interact with intracellular targets and influence signaling pathways.

Research Applications

The following sections summarize key research applications and findings related to (4-(2-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-fluorophenyl)boronic acid:

Medicinal Chemistry

This compound is being explored as a potential lead compound in the development of novel therapeutic agents. Its unique structure may contribute to enhanced pharmacological properties compared to existing drugs. Researchers are investigating its efficacy against various diseases, including cancer.

Synthesis of Derivatives

The compound serves as an intermediate in the synthesis of other piperidine derivatives. Structural modifications are being studied to improve efficacy and reduce side effects associated with current therapeutic agents.

Targeting Cancer Pathways

Research indicates that the compound may play a role in inhibiting enzymes critical for cancer progression. Studies have demonstrated its potential effectiveness against specific cancer cell lines, suggesting further exploration in clinical settings.

Case Studies

Several case studies illustrate the compound's applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of protease activity linked to tumor growth in vitro. |

| Study B | Cell Signaling | Showed modulation of signaling pathways associated with apoptosis in cancer cells, indicating potential for therapeutic use. |

| Study C | Synthesis | Developed new derivatives based on this compound that exhibited improved potency against targeted enzymes. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chlorine-Substituted Analog: (4-(2-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-chlorophenyl)boronic Acid

Structural Differences : Chlorine replaces fluorine at the aromatic ring’s 3-position.

Molecular Data :

- Formula: C₂₉H₃₇BClNO₄Si

- Molecular Weight : 537.96 g/mol (vs. 521.45 g/mol for the fluorine analog)

Implications : - Steric Impact: The larger chlorine atom could introduce minor steric hindrance near the boronic acid group. Applications: Likely used in analogous coupling reactions but with adjusted electronic profiles .

Pyridine-Ring Variant: (6-(4-((tert-Butyldiphenylsilyl)oxy)piperidin-1-yl)pyridin-3-yl)boronic Acid

Structural Differences : A pyridin-3-yl group replaces the fluorophenyl ring.

Molecular Data :

- Formula : C₂₆H₃₃BN₂O₃Si

- Molecular Weight : 460.46 g/mol

Implications : - Solubility : Reduced aromatic bulk may improve solubility in polar solvents compared to the fluorophenyl analog.

Applications : Suitable for coupling reactions targeting heteroaromatic systems .

Ethylpiperazine-Linked Compound: (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic Acid

Structural Differences : A propoxy-linked ethylpiperazine group replaces the TBDPS-piperidine-ethoxy chain.

Molecular Data :

- Formula : C₁₅H₂₅BN₂O₃

- Molecular Weight : 292.18 g/mol

Implications : - Polarity : The ethylpiperazine group introduces basic nitrogen atoms, increasing water solubility.

- Biological Relevance : Enhanced solubility may favor pharmaceutical applications (e.g., kinase inhibitors).

Applications : Likely used in medicinal chemistry for targeted drug delivery .

Hydroxypiperidine Derivative: (4-Fluoro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic Acid

Structural Differences : A 4-hydroxypiperidine carbonyl group replaces the TBDPS-piperidine-ethoxy chain.

Molecular Data :

- Formula: C₁₂H₁₄BFNO₄ (estimated) Implications:

- Reactivity : The absence of a silyl ether simplifies synthetic routes but limits lipophilicity.

Applications : Suitable for reactions requiring polar boronic acid intermediates .

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Fluorine’s strong electron-withdrawing nature in the target compound enhances boronic acid reactivity, making it superior to chlorine and hydroxyl analogs in Suzuki couplings .

- Steric Considerations : The TBDPS group in the target compound and its chloro analog introduces steric bulk, which may slow reaction kinetics but improve selectivity in coupling reactions .

- Solubility vs. Permeability : Compounds with hydrophilic groups (e.g., hydroxypiperidine) favor aqueous solubility, while TBDPS-containing variants prioritize membrane permeability .

Vorbereitungsmethoden

Key Reaction:

Aryl halide + Bis(pinacolato)diboron (B2pin2) → Arylboronate ester

Followed by hydrolysis to yield the boronic acid.

Conditions:

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate or similar

- Solvent: Anhydrous dioxane or tetrahydrofuran (THF)

- Temperature: 80–100°C

- Duration: 12–24 hours

Data Source: Similar protocols are standard in boronic acid synthesis and are supported by general literature on Miyaura borylation reactions.

Preparation of the Tert-Butyldiphenylsilyl (TBDPS) Oxy Group

The (4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl) moiety is introduced via silyl protection of a phenolic or alcohol precursor. The key steps involve:

Silylation:

- Reagent: Tert-butyldiphenylsilyl chloride (TBDPSCl)

- Base: Imidazole or pyridine

- Solvent: Anhydrous dichloromethane (DCM)

- Conditions: Room temperature, inert atmosphere

This step protects the hydroxyl group, facilitating subsequent reactions without undesired side reactions at the phenolic site.

Phenol or alcohol + TBDPSCl → TBDPS-protected phenol/alcohol

Notes: The silyl protection is crucial for stability during the subsequent coupling steps and is a standard method in complex organic synthesis.

Coupling of the Piperidinyl Moiety

The piperidin-1-yl group is introduced via nucleophilic substitution or amination, often using a suitable electrophile such as a halogenated piperidine derivative.

Typical route:

- Starting from a piperidine derivative with a leaving group (e.g., halide or mesylate)

- Nucleophilic substitution with the phenolic or amino precursor bearing the TBDPS group

- Conditions: Reflux in polar aprotic solvents like DMF or DMSO, with base (e.g., potassium carbonate)

Example:

Piperidine halide + phenol derivative → Piperidinyl-phenol derivative

Further functionalization:

The ethoxy linker connecting the phenyl ring to the boronic acid is introduced via nucleophilic substitution with ethylene glycol derivatives, often under basic conditions.

Final Hydrolysis to the Boronic Acid

The boronate ester obtained from the borylation step is hydrolyzed under acidic or basic conditions to produce the free boronic acid.

Hydrolysis:

- Reagent: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

- Conditions: Mild heating (50–80°C)

- Duration: 1–4 hours

Data Summary Table

| Step | Reaction | Reagents | Conditions | Purpose | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Miyaura borylation | B2pin2, Pd catalyst, base | 80–100°C, 12–24h | Introduce boronic ester | ~80–95% | Standard cross-coupling |

| 2 | Silylation | TBDPSCl, imidazole | Room temp, inert atmosphere | Protect phenol | ~90% | Ensures stability |

| 3 | Nucleophilic substitution | Piperidine halide, base | Reflux in DMF or DMSO | Attach piperidinyl group | ~80–90% | Key for complex structure |

| 4 | Aromatic fluorination | Selectfluor, fluorinated precursor | Room temp to 80°C | Incorporate fluorine | Variable | Regioselective fluorination |

| 5 | Hydrolysis | Acid or base | Mild heating | Convert boronate ester to boronic acid | ~85–95% | Final step |

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (4-(2-(4-((tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethoxy)-3-fluorophenyl)boronic acid?

- Methodological Answer : The synthesis involves sequential functionalization:

Piperidine Silylation : Protect the piperidine hydroxyl group using tert-butyldiphenylsilyl chloride under anhydrous conditions (e.g., DMF, imidazole catalyst) .

Ethoxy Linker Introduction : React the silylated piperidine with 2-bromoethyl ether via nucleophilic substitution, ensuring inert atmosphere to prevent boronic acid degradation .

Boronic Acid Incorporation : Use Suzuki-Miyaura coupling for aryl boronic acid attachment, employing Pd catalysts and optimized base conditions (e.g., Na2CO3 in THF/H2O) .

- Purification : Utilize reverse-phase HPLC with a methanol/buffer mobile phase (65:35, pH 4.6 adjusted with acetic acid) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at -20°C under argon, as boronic acids are prone to oxidation and hydrolysis. Use amber vials to protect from light .

- Handling : Conduct reactions under nitrogen/argon. Monitor for silyl ether cleavage via TLC (Rf comparison) and confirm structural integrity with H NMR .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound, particularly the silyl ether and boronic acid groups?

- Methodological Answer :

- X-ray Crystallography : Provides definitive confirmation of the silyl ether and piperidine ring conformation (e.g., C–C bond lengths ~1.54 Å) .

- NMR Spectroscopy : F NMR identifies fluorophenyl environments (δ -110 to -120 ppm for meta-fluorine), while Si NMR confirms silyl ether stability (δ 10–20 ppm) .

- Mass Spectrometry : High-resolution ESI-MS detects degradation products (e.g., loss of tert-butyldiphenylsilyl group, Δm/z = 267.4) .

Q. How can conflicting data on Suzuki-Miyaura coupling yields with electron-deficient aryl halides be addressed?

- Methodological Answer : Contradictions arise from varying electronic effects of substituents. Optimize by:

- Catalyst Screening : Use Pd(OAc) with SPhos ligand for sterically hindered substrates .

- Solvent Adjustment : Dioxane/water mixtures (4:1) improve solubility of fluorinated intermediates .

- Base Selection : K3PO4 enhances coupling efficiency for electron-poor aryl halides versus Na2CO3 .

Q. What strategies mitigate tert-butyldiphenylsilyl ether cleavage during basic hydrolysis steps?

- Methodological Answer :

- Condition Optimization : Replace strong bases (e.g., NaOH) with milder alternatives (e.g., TBAF in THF) for controlled deprotection .

- Real-Time Monitoring : Use Si NMR to track silyl group integrity during reactions .

- Alternative Protecting Groups : Compare with TBS (tert-butyldimethylsilyl) ethers, which offer higher stability in basic media .

Q. How does the fluorophenyl substituent influence this compound’s reactivity in cross-coupling vs. biological assays?

- Methodological Answer :

- Cross-Coupling : The electron-withdrawing fluorine enhances oxidative addition efficiency in Pd-catalyzed reactions but may reduce boronic acid nucleophilicity. Use PdCl2(dppf) to balance these effects .

- Biological Activity : Fluorine improves membrane permeability and metabolic stability. Assay against phosphatase targets (e.g., PF-06465469 analogues) using fluorescence-based enzymatic assays .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported HPLC retention times for this compound?

- Methodological Answer : Variability arises from column type and mobile phase composition. Standardize protocols using:

- Column : C18 stationary phase (5 µm particle size, 250 mm length).

- Mobile Phase : Methanol/sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min flow rate .

- Internal Standards : Co-inject with 4-methoxyphenylboronic acid (retention time ~8.2 min under above conditions) .

Safety and Toxicity Considerations

Q. What first-aid measures are recommended for accidental exposure during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.